molecular formula C24H24N2O5 B5960672 ETHYL (5Z)-5-({4-[(BENZYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

ETHYL (5Z)-5-({4-[(BENZYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B5960672
M. Wt: 420.5 g/mol
InChI Key: KEQXUAMSUVKSOI-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (5Z)-5-({4-[(BENZYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a benzylcarbamoyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-5-({4-[(BENZYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base . The reaction conditions often involve the use of solvents like ethanol or ethyl acetate and catalysts such as piperidine or ammonium salts.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation reaction, ensuring high yield and purity through controlled reaction conditions and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-5-({4-[(BENZYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in ethyl acetate at room temperature.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can lead to alcohols or amines.

Scientific Research Applications

ETHYL (5Z)-5-({4-[(BENZYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-({4-[(BENZYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The benzylcarbamoyl group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL (5Z)-5-({4-[(BENZYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of the pyrrole ring and the benzylcarbamoyl group provides a distinct structural framework that can be exploited in various scientific and industrial contexts.

Properties

IUPAC Name

ethyl (5Z)-5-[[4-[2-(benzylamino)-2-oxoethoxy]phenyl]methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-3-30-24(29)22-16(2)26-20(23(22)28)13-17-9-11-19(12-10-17)31-15-21(27)25-14-18-7-5-4-6-8-18/h4-13,28H,3,14-15H2,1-2H3,(H,25,27)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQXUAMSUVKSOI-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3)N=C1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3)/N=C1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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